molecular formula C20H23N3O B5639453 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5639453
M. Wt: 321.4 g/mol
InChI Key: IJCFULIVLUMOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE is a complex organic compound with a tricyclic structure. It is known for its applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE typically involves multiple steps. One common method includes the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-21-12-14-22(15-13-21)20(24)23-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)23/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCFULIVLUMOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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